![molecular formula C10H9ClN2O3 B5770610 methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)
methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of imidazopyridine derivatives.
Mechanism of Action
The exact mechanism of action of methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, the compound has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential use in combination with other anticancer agents.
Synthesis Methods
The synthesis of methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a multistep process that involves the reaction of 2-chloro-3-methoxypyridine with ethyl chloroformate in the presence of a base to form ethyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate. The resulting compound is then subjected to methylation using methyl iodide and potassium carbonate to obtain the final product, methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate.
Scientific Research Applications
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-9-8(10(14)16-2)12-7-4-3-6(11)5-13(7)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQILKMNJSZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2N1C=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
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